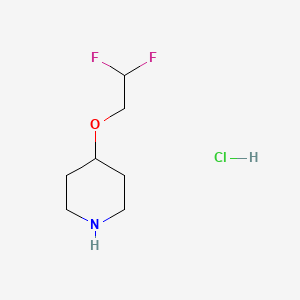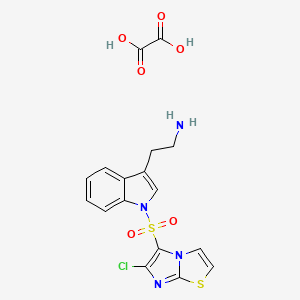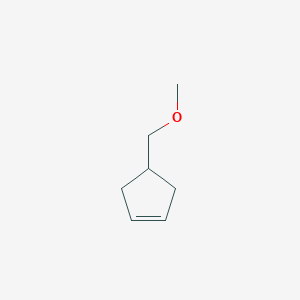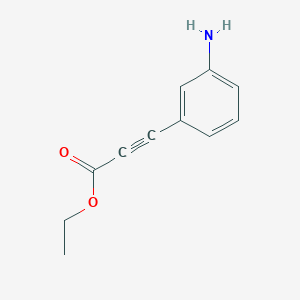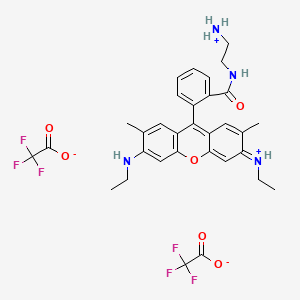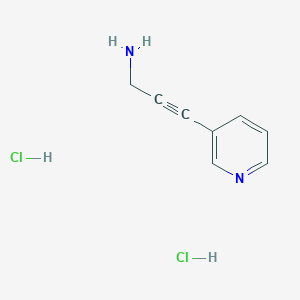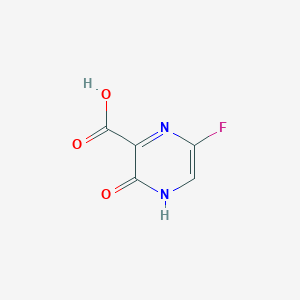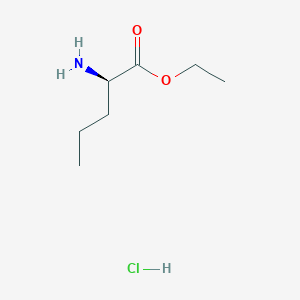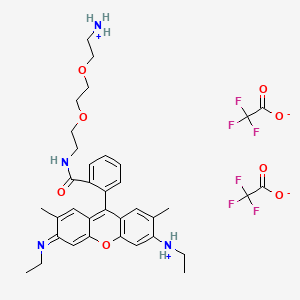![molecular formula C9H11ClN2O B1435926 N-[(4-amino-3-chlorophenyl)methyl]acetamide CAS No. 2097936-23-5](/img/structure/B1435926.png)
N-[(4-amino-3-chlorophenyl)methyl]acetamide
説明
“N-[(4-amino-3-chlorophenyl)methyl]acetamide” is a chemical compound with the molecular formula C9H11ClN2O . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide; p-Chloroacetoanilide; N-Acetyl-4-chloroaniline; Acetic acid-4-chloroanilide .
Molecular Structure Analysis
The molecular structure of “N-[(4-amino-3-chlorophenyl)methyl]acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C9H11ClN2O/c1-6(13)12-5-7-2-3-9(11)8(10)4-7/h2-4H,5,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“N-[(4-amino-3-chlorophenyl)methyl]acetamide” has a molecular weight of 198.65 . The compound is solid in its physical form .科学的研究の応用
Biological Effects of Related Compounds
Research has extensively studied the biological effects of acetamide and its derivatives, highlighting their commercial importance and the biological consequences of exposure. Kennedy (2001) provides an update on the toxicology of acetamide and related compounds, indicating the varied biological responses and the importance of understanding their usage and potential effects in humans and the environment (Kennedy, 2001).
Degradation and Environmental Impact
Qutob et al. (2022) discuss the degradation of acetaminophen, a related compound, by advanced oxidation processes, emphasizing the generation of by-products like acetamide. This review highlights the environmental impact and biotoxicity of these by-products, contributing to understanding the environmental behavior of related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Metabolism and Effects in Biological Systems
The metabolism of aspartame, a compound hydrolyzed to yield acetamide among other products, has been reviewed, showing the pathways aspartate follows in conversion to CO2 or incorporation into body constituents. Ranney and Oppermann (1979) detailed these metabolic paths, providing insight into how related compounds like N-[(4-amino-3-chlorophenyl)methyl]acetamide might be metabolized and affect biological systems (Ranney & Oppermann, 1979).
Antituberculosis Activity of Organotin Complexes
Research on organotin complexes, including those with structures related to N-[(4-amino-3-chlorophenyl)methyl]acetamide, highlights their antituberculosis activity. Iqbal, Ali, and Shahzadi (2015) reviewed the significant antituberculosis activity of these complexes, underscoring the potential of such compounds in developing new treatments for tuberculosis (Iqbal, Ali, & Shahzadi, 2015).
Antioxidant Properties and Clinical Applications
The role of N-acetylcysteine (NAC) in managing conditions like cystic fibrosis (CF) is another area of interest. Guerini et al. (2022) discuss NAC's potential in CF management, focusing on its antioxidant properties and ability to prevent and eradicate biofilms, which could be relevant to studying the effects of N-[(4-amino-3-chlorophenyl)methyl]acetamide in similar contexts (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).
Safety And Hazards
While specific safety and hazard information for “N-[(4-amino-3-chlorophenyl)methyl]acetamide” is not available, it is generally recommended to wear personal protective equipment/face protection when handling similar compounds. Avoid getting the compound in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation .
将来の方向性
Efforts have been made to study the pharmacological activities of newly synthesized compounds similar to “N-[(4-amino-3-chlorophenyl)methyl]acetamide”. These studies aim to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells . The information gathered from these studies will be useful for future innovation .
特性
IUPAC Name |
N-[(4-amino-3-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(13)12-5-7-2-3-9(11)8(10)4-7/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCJLNOUMKZMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-amino-3-chlorophenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435843.png)
